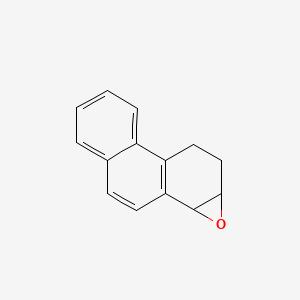
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, and a partially hydrogenated phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene can be synthesized through the epoxidation of 1,2,3,4-tetrahydrophenanthrene. The epoxidation process typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, usually at room temperature, to avoid over-oxidation and to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process would depend on the availability of starting materials and the efficiency of the epoxidation reaction.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide group can be reduced to form the corresponding diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules. This can lead to the formation of adducts with DNA, proteins, and other cellular components, potentially affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: The parent compound from which 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is derived.
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene: A related compound with additional hydroxyl groups.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A compound with a ketone group instead of an epoxide.
Uniqueness
This compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activity. The epoxide group makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for studying chemical and biological interactions.
Properties
CAS No. |
56179-80-7 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1a,8,9,9a-tetrahydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H12O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-6,13-14H,7-8H2 |
InChI Key |
WITSIWYHFXIXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C4C1O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















